molecular formula C12H14Cl2N2O B4619711 1-(2,3-dichlorobenzoyl)-4-methylpiperazine

1-(2,3-dichlorobenzoyl)-4-methylpiperazine

Cat. No.: B4619711
M. Wt: 273.15 g/mol
InChI Key: YPXMTOSAHPJNJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dichlorobenzoyl)-4-methylpiperazine is a useful research compound. Its molecular formula is C12H14Cl2N2O and its molecular weight is 273.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.0483185 g/mol and the complexity rating of the compound is 280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The compound 1-Amino-4-methylpiperazine, a related derivative, was synthesized through the reaction of N,N-bis(2-chloroethyl)methylamine with an aqueous solution of hydrazine, showcasing an efficient method for its isolation. This synthesis is part of broader research into the development of medicinal drugs and highlights the compound's role as an intermediate in drug synthesis (Kushakova et al., 2004).

Material Science

  • In another study, 1-Methylpiperazine was used to create multi-component hydrogen-bonding salts with aromatic carboxylic acids, leading to novel supramolecular architectures. These salts demonstrated robust hydrogen-bond interactions, contributing to the understanding of crystal engineering and material design (Yu et al., 2015).

Medicinal Chemistry

  • The compound 4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208), another related molecule, showed promising anticancer activity with low toxicity. Its metabolites in rat bile were extensively studied, shedding light on its metabolic pathways and potential therapeutic applications (Jiang et al., 2007).

Structural Analysis

  • The synthesis, characterization, and antioxidant activity of an organic-inorganic hybrid material, 1-methylpiperazine-1,4-diium bis(nitrate), were investigated. The study focused on its crystal structure, thermal stability, and potential as an antioxidant, contributing to the field of hybrid materials research (Gatfaoui et al., 2017).

Properties

IUPAC Name

(2,3-dichlorophenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O/c1-15-5-7-16(8-6-15)12(17)9-3-2-4-10(13)11(9)14/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXMTOSAHPJNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dichlorobenzoyl)-4-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(2,3-dichlorobenzoyl)-4-methylpiperazine
Reactant of Route 3
Reactant of Route 3
1-(2,3-dichlorobenzoyl)-4-methylpiperazine
Reactant of Route 4
Reactant of Route 4
1-(2,3-dichlorobenzoyl)-4-methylpiperazine
Reactant of Route 5
Reactant of Route 5
1-(2,3-dichlorobenzoyl)-4-methylpiperazine
Reactant of Route 6
Reactant of Route 6
1-(2,3-dichlorobenzoyl)-4-methylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.